molecular formula C17H17N5O3 B2450735 4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034547-82-3

4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No.: B2450735
CAS No.: 2034547-82-3
M. Wt: 339.355
InChI Key: VFNCZKONTNLEEX-UHFFFAOYSA-N
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Description

4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an acetyl group, an ethoxy group, and a triazolopyrazine moiety, makes it a subject of interest for researchers in various fields.

Mechanism of Action

Target of Action

The primary targets of the compound 4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

This compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these targets, thereby disrupting the signaling pathways they are involved in . The disruption of these pathways leads to changes in cellular processes such as cell growth and angiogenesis .

Biochemical Pathways

The compound this compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cell growth and angiogenesis . This is achieved through the compound’s inhibitory effects on its targets, c-Met and VEGFR-2, and the subsequent disruption of the signaling pathways they are involved in . The compound has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the triazolopyrazine core through a series of cyclization reactions This core is then functionalized with an ethoxy group and an acetyl group through subsequent reactions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolopyrazine core and exhibit similar biological activities.

    Pyrazolopyrimidine derivatives: These compounds have a similar structure and are known for their anticancer and antimicrobial properties.

    Thiadiazole derivatives: These compounds also contain nitrogen heterocycles and are studied for their diverse pharmacological activities.

Uniqueness

What sets 4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-acetyl-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-3-25-17-15-21-20-14(22(15)9-8-18-17)10-19-16(24)13-6-4-12(5-7-13)11(2)23/h4-9H,3,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNCZKONTNLEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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